molecular formula C12H7Br2N B031536 3,6-Dibromocarbazole CAS No. 6825-20-3

3,6-Dibromocarbazole

Cat. No. B031536
Key on ui cas rn: 6825-20-3
M. Wt: 325 g/mol
InChI Key: FIHILUSWISKVSR-UHFFFAOYSA-N
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Patent
US09446042B2

Procedure details

Following a literature procedure (Asso, V.; Ghilardi, E.; Bertini, S.; Digiacomo, M.; Granchi, C.; Minutolo, F.; Rapposelli, S.; Bortolato, A.; Moro, S. Macchia, M. ChemMedChem, 2008, 3, 1530-1534) powdered KOH (0.103 g, 1.85 mmol) was added to a solution of 3,6-dibromocarbazole (0.500 g, 1.54 mmol) in DMF (1.5 mL) at ambient temperature and stirred for 30 min until dissolved. Epibromohydrin (0.32 mL, 3.8 mmol) was added via syringe and the reaction was stirred at room temperature overnight. Upon completion, the solution was partitioned between EtOAc and H2O. The aqueous layer was washed 3× with EtOAc, and the combined organics were washed with saturated aqueous NaCl, dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was recrystallized from EtOAc/Hexane to afford the desired product (389 mg, 66%).
Name
Quantity
0.103 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[NH:8][C:9]3[C:14]([C:15]=2[CH:16]=1)=[CH:13][C:12]([Br:17])=[CH:11][CH:10]=3.[CH2:18]([CH:20]1[O:22][CH2:21]1)Br>CN(C=O)C>[Br:17][C:12]1[CH:11]=[CH:10][C:9]2[N:8]([CH2:18][CH:20]3[CH2:21][O:22]3)[C:7]3[C:15]([C:14]=2[CH:13]=1)=[CH:16][C:4]([Br:3])=[CH:5][CH:6]=3 |f:0.1|

Inputs

Step One
Name
Quantity
0.103 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(Br)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Upon completion, the solution was partitioned between EtOAc and H2O
WASH
Type
WASH
Details
The aqueous layer was washed 3× with EtOAc
WASH
Type
WASH
Details
the combined organics were washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was recrystallized from EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=C(C=C3C2C1)Br)CC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 389 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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